Doubling of Computed Lipophilicity Relative to the Non‑Halogenated Scaffold
Note: Direct head‑to‑head biological activity comparisons are not available in the peer‑reviewed literature for the parent compound; differentiation is therefore grounded in physicochemical and synthetic utility evidence. The target compound possesses a computed XLogP3 of 1.4 [1], which is a two‑fold increase over the 2‑methylquinazolin-4(3H)-one scaffold (XLogP3 = 0.7) [2]. This quantifiable increase in lipophilicity, driven by the heavy bromine atom, can influence membrane permeability and distribution coefficients in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-Methylquinazolin-4(3H)-one (XLogP3 = 0.7) |
| Quantified Difference | 2‑fold increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A doubling of logP provides a distinct design space advantage when tuning lipophilicity for bioavailability without scaffold hopping.
- [1] PubChem CID 135408795, 6-Bromo-2-methylquinazolin-4-ol. https://pubchem.ncbi.nlm.nih.gov/compound/135408795 View Source
- [2] PubChem CID 135400457, 2-Methyl-4(3H)-quinazolinone. https://pubchem.ncbi.nlm.nih.gov/compound/135400457 View Source
